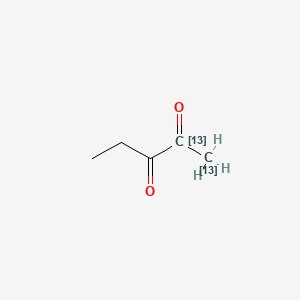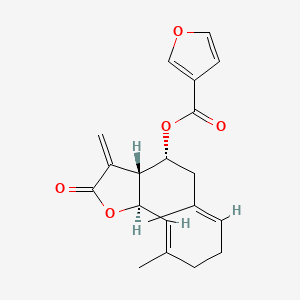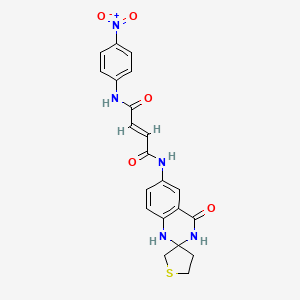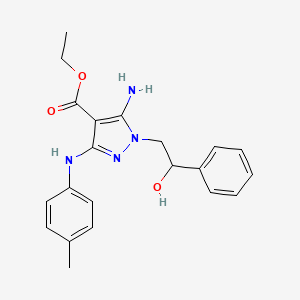
Antiangiogenic agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly significant in the treatment of various cancers, as it can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis . Antiangiogenic agents target the vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Antiangiogenic agent 4 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiangiogenic properties .
Scientific Research Applications
Antiangiogenic agent 4 has a wide range of scientific research applications:
Mechanism of Action
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
Sorafenib: Another tyrosine kinase inhibitor with a broad spectrum of targets, including VEGF receptors.
Uniqueness
Antiangiogenic agent 4 is unique in its specific targeting of the VEGF receptor tyrosine kinases and its ability to inhibit multiple steps in the angiogenesis process .
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
InChI Key |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


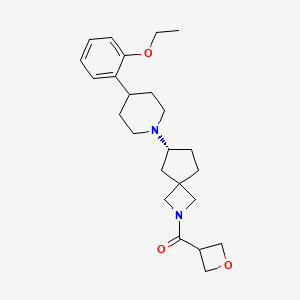
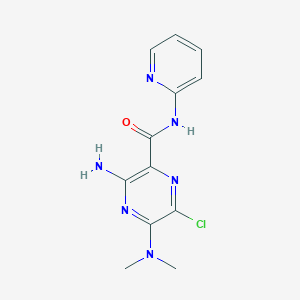
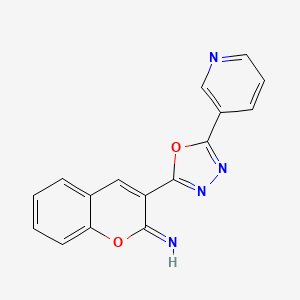
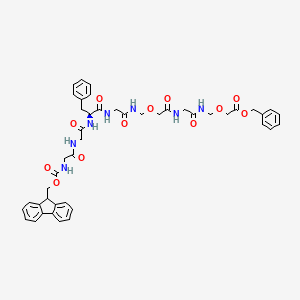
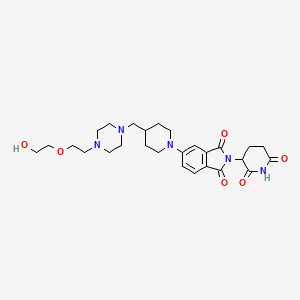
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
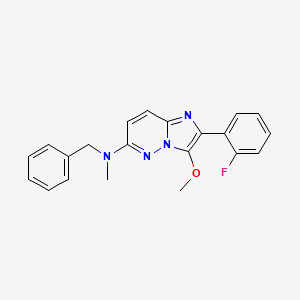
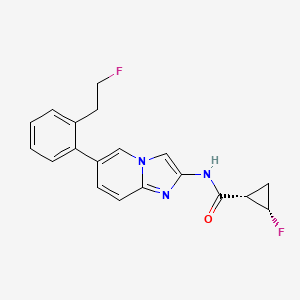
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
